molecular formula C8H14Cl2N2 B6217509 methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride CAS No. 2742660-75-7

methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride

Cat. No. B6217509
CAS RN: 2742660-75-7
M. Wt: 209.1
InChI Key:
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Description

Methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride, also known as MMD, is a synthetic organic compound that has been widely used in scientific research. It is an amine derivative of 4-methylpyridine and has a molecular formula of C7H12N2.2HCl. MMD has a melting point of 155-157°C and is soluble in water and organic solvents. MMD is widely used in scientific research due to its ability to act as a reactant, catalyst, or reagent in various chemical reactions.

Scientific Research Applications

Methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride has been used in a wide range of scientific research applications. It has been used as a reactant in various organic synthesis reactions, as a catalyst in the synthesis of various organic compounds, and as a reagent in the synthesis of various pharmaceuticals. methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride has also been used in the synthesis of a variety of compounds, including detergents, dyes, and polymers. Additionally, methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride has been used in the synthesis of a variety of pharmaceuticals, including antibiotics, anti-inflammatories, and anti-cancer drugs.

Mechanism of Action

Methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride acts as a reactant, catalyst, or reagent in various chemical reactions. As a reactant, methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride can be used to form new compounds or to modify existing compounds. As a catalyst, methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride can be used to speed up the rate of a chemical reaction. As a reagent, methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride can be used to form new compounds or to modify existing compounds in a specific way.
Biochemical and Physiological Effects
methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride has been studied for its potential biochemical and physiological effects. Studies have shown that methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride can act as an antioxidant, reducing the levels of reactive oxygen species in cells. Additionally, methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride has been studied for its potential anti-inflammatory and anti-cancer effects. Studies have also shown that methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride can inhibit the formation of biofilms, which are communities of bacteria that form on surfaces.

Advantages and Limitations for Lab Experiments

The use of methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride in laboratory experiments has several advantages. methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride is relatively inexpensive and easy to obtain, and it is soluble in both water and organic solvents. Additionally, methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride is stable and can be stored for long periods of time without any significant degradation. However, there are some limitations to the use of methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride in laboratory experiments. methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride is highly volatile, and it can react with other compounds in the laboratory environment, leading to unwanted side reactions. Additionally, methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride is toxic and should be handled with care.

Future Directions

There are several potential future directions for the use of methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride in scientific research. methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride could be used in the synthesis of new compounds that have potential therapeutic applications. Additionally, methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride could be used in the synthesis of new catalysts or reagents that could be used to speed up chemical reactions or to modify existing compounds in specific ways. Finally, methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride could be used in the synthesis of new polymers or other materials that could have potential industrial applications.

Synthesis Methods

The synthesis of methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride is typically accomplished through a two-step process. In the first step, 4-methylpyridine is reacted with formaldehyde in the presence of an acid catalyst to form 4-methylpyridine-2-aldehyde. In the second step, the aldehyde is then reacted with ammonia in the presence of an acid catalyst to form methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride involves the reaction of 4-methylpyridine-2-carbaldehyde with methylamine followed by reduction and salt formation.", "Starting Materials": [ "4-methylpyridine-2-carbaldehyde", "Methylamine", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4-methylpyridine-2-carbaldehyde is reacted with excess methylamine in ethanol to form methyl[(4-methylpyridin-2-yl)methyl]amine.", "Step 2: The resulting amine is then reduced using sodium borohydride in ethanol to form the corresponding amine.", "Step 3: The amine is then reacted with hydrochloric acid to form the dihydrochloride salt of methyl[(4-methylpyridin-2-yl)methyl]amine." ] }

CAS RN

2742660-75-7

Molecular Formula

C8H14Cl2N2

Molecular Weight

209.1

Purity

95

Origin of Product

United States

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